GNX-865 mPTP Inhibition Potency: EC50 = 105 μM in Mitochondrial Swelling Assays
GNX-865 inhibits mitochondrial swelling induced by calcium overload with an EC50 of 105 μM, establishing it as a moderately potent mPTP inhibitor . In contrast, ML404 achieves an EC50 of 4.9 nM in the same mitochondrial swelling assay, representing a 21,428-fold increase in potency . ML404 is reported to be 2.3-fold more effective than GNX-865 as an inhibitor .
| Evidence Dimension | mPTP inhibition potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 105 μM |
| Comparator Or Baseline | ML404: EC50 = 4.9 nM |
| Quantified Difference | ML404 is ~21,428-fold more potent than GNX-865; ML404 is 2.3-fold more effective |
| Conditions | Mitochondrial swelling assay (calcium-induced) |
Why This Matters
Researchers requiring high-potency mPTP inhibition at low nanomolar concentrations should select ML404, whereas GNX-865 is appropriate for studies where moderate potency suffices or where the compound serves as a validated reference standard.
